molecular formula C19H17N3O3 B14424294 Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate CAS No. 86051-66-3

Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate

Cat. No.: B14424294
CAS No.: 86051-66-3
M. Wt: 335.4 g/mol
InChI Key: VQQCOXSEQVQQDP-UHFFFAOYSA-N
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Description

Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate is a chemical compound known for its unique structure and reactivity. It contains an azido group, an oxirane ring, and a phenyl group, making it a versatile compound in organic synthesis and various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Scientific Research Applications

Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate involves its reactivity with nucleophiles and its ability to undergo ring-opening reactions. The azido group can be reduced to form primary amines, which can then participate in various biochemical pathways . The oxirane ring can be opened by nucleophiles, leading to the formation of functionalized compounds that can interact with biological targets .

Properties

CAS No.

86051-66-3

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C19H17N3O3/c1-2-24-19(23)16(21-22-20)12-14-10-6-7-11-15(14)18-17(25-18)13-8-4-3-5-9-13/h3-12,17-18H,2H2,1H3

InChI Key

VQQCOXSEQVQQDP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1C2C(O2)C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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